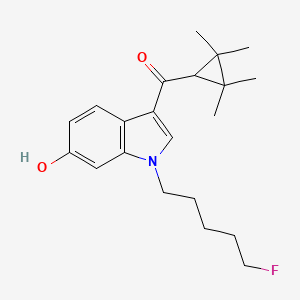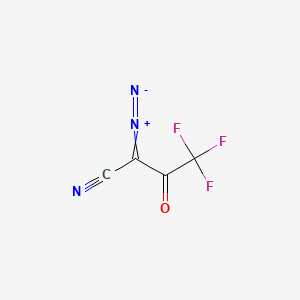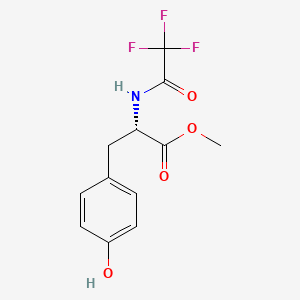
1-Palmitoil-3-oleoil-sn-glicero-2-PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE (1,2-POPE) is a phospholipid that contains palmitic acid and oleic acid at the sn-1 and sn-2 positions, respectively . It is a major component of E. coli lipid bilayers . Vesicles composed of 1,2-POPE can be disrupted by polycationic antimicrobials . It has been used in combination with other lipids in the formation of lipid nanoparticles (LNPs) for spleen- and liver-specific targeting in mice .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is C39H76NO8P . The average mass is 717.996 Da and the monoisotopic mass is 717.530884 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE include a boiling point of 741.4±70.0 °C at 760 mmHg, a vapor pressure of 0.0±5.3 mmHg at 25°C, and an enthalpy of vaporization of 117.7±6.0 kJ/mol . The flash point is 402.2±35.7 °C . It is soluble in ethanol, DMSO, and Chloroform:Methanol:Water (73:23:3) at 5mg/mL .Aplicaciones Científicas De Investigación
Investigación de trastornos neurológicos
Este compuesto se ha utilizado en el estudio de trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson y la enfermedad de Huntington . Se utiliza para simular la membrana celular neuronal en la investigación, particularmente en la investigación de la interacción de los oligómeros del péptido β amiloide (11–42) con una membrana lipídica .
Simulación de dinámica molecular
En la simulación de dinámica molecular, este compuesto se utiliza para investigar el mecanismo de formación de poros por los péptidos β amiloide (Aβ) . La investigación indica que los oligómeros de péptidos Aβ (11–42) con números de péptidos mayores que dos fueron más propensos a provocar la deformación de los lípidos y los canales de agua .
Preparación de liposomas
1-Palmitoil-3-oleoil-sn-glicero-2-PE se utiliza en la preparación de liposomas para ensayos de unión a lípidos . Por ejemplo, se ha utilizado en la preparación de liposomas para el ensayo de unión a lípidos de la actividad de la monogalactosildiacilglicerol sintasa (MGD1) en muestras vegetales .
Estudios de fusión celular
Este compuesto se utiliza en la preparación de liposomas para la fusión con células humanas
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE participates in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of micelles, liposomes, and other types of artificial membranes . These interactions are crucial for the structure and function of biological membranes .
Cellular Effects
The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study lipid rafts, which are microdomains in the cell membrane involved in cell signaling .
Molecular Mechanism
The molecular mechanism of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the structural integrity of cell membranes and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological systems .
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can vary with different dosages in animal models. Studies have shown that it can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMYNJDXEOSYBR-OTMQOFQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)([O-])OCC[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335925 |
Source


|
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884324-34-9 |
Source


|
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)


![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
